N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 1311283-86-9
VCID: VC2737006
InChI: InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-7-6-8-14(9-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+
SMILES: CCOC(=O)N(C)N=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Molecular Formula: C19H21F3N4O2
Molecular Weight: 394.4 g/mol

N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester

CAS No.: 1311283-86-9

Cat. No.: VC2737006

Molecular Formula: C19H21F3N4O2

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester - 1311283-86-9

Specification

CAS No. 1311283-86-9
Molecular Formula C19H21F3N4O2
Molecular Weight 394.4 g/mol
IUPAC Name ethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate
Standard InChI InChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-7-6-8-14(9-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+
Standard InChI Key UREZWMXOUYYCDA-FSJBWODESA-N
Isomeric SMILES CCOC(=O)N(C)/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
SMILES CCOC(=O)N(C)N=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Canonical SMILES CCOC(=O)N(C)N=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

Introduction

Chemical Identity and Structural Characteristics

N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester is a well-defined chemical entity with established identification parameters. The compound is registered with CAS number 1311283-86-9, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C19H21F3N4O2, corresponding to a precise molecular weight of 394.4 g/mol. The structure contains several key functional groups that define its chemical behavior, including a trifluoromethyl-substituted pyridine ring with a dimethylamino group, a phenyl linker, and a hydrazinecarboxylic acid ethyl ester component.

The IUPAC name for this compound is ethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate, which systematically describes its structural arrangement. For computational and database purposes, the compound has been assigned specific identifiers including a Standard InChIKey of UREZWMXOUYYCDA-FSJBWODESA-N, providing a fixed-length character reference that enables rapid structure searches and database queries.

Structural Description and Features

The structural backbone of this molecule is characterized by several distinctive features that contribute to its potential chemical and biological properties. The E-configuration of the methylidene group is a key stereochemical characteristic, indicating a specific spatial arrangement that may influence its interactions with biological targets. The trifluoromethyl group attached to the pyridine ring introduces fluorine atoms that can significantly alter the electron distribution, lipophilicity, and metabolic stability of the molecule.

The detailed structural parameters are presented in Table 1 below:

Structural ParameterValue/Description
Molecular FormulaC19H21F3N4O2
Molecular Weight394.4 g/mol
Key Functional GroupsDimethylamino group, Trifluoromethyl group, Pyridine ring, Phenyl ring, Hydrazinecarboxylic acid ethyl ester
IUPAC Nameethyl N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylcarbamate
Standard InChIInChI=1S/C19H21F3N4O2/c1-5-28-18(27)26(4)23-12-13-7-6-8-14(9-13)16-10-15(19(20,21)22)11-17(24-16)25(2)3/h6-12H,5H2,1-4H3/b23-12+
Standard InChIKeyUREZWMXOUYYCDA-FSJBWODESA-N
Isomeric SMILESCCOC(=O)N(C)/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C

The presence of the dimethylamino group at the 6-position of the pyridine ring likely confers basic properties to that region of the molecule, potentially enabling hydrogen bond acceptance or protonation under physiological conditions. The trifluoromethyl substituent at the 4-position of the pyridine ring introduces electron-withdrawing effects that can influence the reactivity of the aromatic system and enhance metabolic stability.

Synthesis and Preparation Methods

The synthesis of N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester typically involves a series of controlled chemical reactions designed to construct the complex molecular architecture efficiently. Based on the structural features, synthetic approaches likely focus on forming the key connections between the pyridine, phenyl, and hydrazinecarboxylic acid ethyl ester components.

General Synthetic Approach

The synthesis pathway typically incorporates reactions that strategically form the hydrazinecarboxylic acid ester moiety and integrate the substituted pyridine ring. Starting materials may include appropriately functionalized hydrazines, substituted aromatic compounds, and suitable esterification reagents to achieve the desired structural configuration. The synthetic route must account for the formation of the E-configuration of the methylidene linkage, which may require specific reaction conditions or catalysts.

Reaction conditions during synthesis must be carefully controlled, with particular attention to temperature and pH parameters, to minimize undesired side reactions and optimize yield. The choice of solvent system is also critical, as it must facilitate the desired transformations while preventing unwanted reactivity or degradation of sensitive intermediates.

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